molecular formula C13H11N3O B2992044 (2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide CAS No. 1966893-62-8

(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide

Cat. No.: B2992044
CAS No.: 1966893-62-8
M. Wt: 225.251
InChI Key: LGYVLFHACJJYFY-RMKNXTFCSA-N
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Description

(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide typically involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of the indole derivative reacts with the active methylene group of cyanoacetamide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol or methanol, and bases like piperidine or pyridine are often employed as catalysts.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

(2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide: Similar structure but lacks the methyl group on the indole ring.

    (2E)-2-cyano-3-(1-methyl-1H-indol-2-yl)prop-2-enamide: Similar structure but the cyano group is attached to a different position on the indole ring.

Uniqueness

The presence of the methyl group on the indole ring in (2E)-2-cyano-3-(1-methyl-1H-indol-3-yl)prop-2-enamide can influence its chemical reactivity and biological activity, making it unique compared to its analogs. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

(E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-16-8-10(6-9(7-14)13(15)17)11-4-2-3-5-12(11)16/h2-6,8H,1H3,(H2,15,17)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYVLFHACJJYFY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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